molecular formula C19H14N2O4 B2430705 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile CAS No. 685550-63-4

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Cat. No.: B2430705
CAS No.: 685550-63-4
M. Wt: 334.331
InChI Key: RIRXNEHQSQVSTH-UHFFFAOYSA-N
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Description

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an indan-2-ylidene moiety, and an ethanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-Dimethoxyaniline: This can be synthesized from 2,5-dimethoxybenzaldehyde through a reduction reaction.

    Formation of the Indan-2-ylidene Intermediate: This involves the reaction of indan-2-one with a suitable reagent to form the indan-2-ylidene moiety.

    Coupling Reaction: The final step involves the coupling of 2,5-dimethoxyaniline with the indan-2-ylidene intermediate in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)propanenitrile: Similar structure but with a propanenitrile group.

    2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)butanenitrile: Similar structure but with a butanenitrile group.

Uniqueness

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-11-7-8-16(25-2)14(9-11)21-15(10-20)17-18(22)12-5-3-4-6-13(12)19(17)23/h3-9,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXWXXMUORTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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